molecular formula C14H10F4O2 B6380372 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% CAS No. 1261898-90-1

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6380372
CAS RN: 1261898-90-1
M. Wt: 286.22 g/mol
InChI Key: HWIXCAIKJZRZQA-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% (5-F3MP-2M) is a fluorinated phenol derivative that has recently been studied for its potential applications in various scientific research fields. This compound has been used in a variety of experiments due to its unique properties, such as its high solubility in organic solvents, its stability in aqueous solutions, and its low toxicity.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in various scientific research fields. For example, the compound has been used as a reagent in organic synthesis, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of transition metal complexes. In addition, the compound has been used in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, which could lead to changes in the activity of those proteins or enzymes. In addition, the compound may also interact with DNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, the compound has been shown to have some anti-inflammatory and anti-cancer properties in animal models. In addition, the compound has been shown to have some protective effects against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various experiments. Additionally, the compound is relatively stable in aqueous solutions, making it suitable for use in biological systems. However, the compound is toxic and should be handled with care. In addition, the compound is relatively expensive, which may limit its use in some experiments.

Future Directions

There are many potential future directions for the use of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95%. For example, the compound could be further studied for its potential applications in drug delivery systems, as a photosensitizer for photodynamic therapy, and as a fluorescent probe for bioimaging. In addition, the compound could be studied for its potential anti-inflammatory and anti-cancer properties, as well as its protective effects against oxidative stress in cells. Finally, the compound could be used in the synthesis of other compounds, such as polymers and transition metal complexes.

Synthesis Methods

The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol, 95% is relatively straightforward. The starting material is 3-trifluoromethylphenol, which is reacted with 2-fluorophenol in the presence of an acid catalyst to form the desired product. The reaction is typically carried out in a polar solvent such as methanol or ethanol, and is usually complete within one hour. The product can then be purified by recrystallization or column chromatography.

properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-12-6-5-8(7-11(12)19)9-3-2-4-10(13(9)15)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIXCAIKJZRZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685758
Record name 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

CAS RN

1261898-90-1
Record name 2'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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